molecular formula C5H10O B074980 1,2-Epoxy-3-methylbutane CAS No. 1438-14-8

1,2-Epoxy-3-methylbutane

Cat. No.: B074980
CAS No.: 1438-14-8
M. Wt: 86.13 g/mol
InChI Key: REYZXWIIUPKFTI-UHFFFAOYSA-N
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Description

1,2-Epoxy-3-methylbutane, also known as 2-(1-methylethyl)oxirane, is an organic compound with the molecular formula C5H10O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions .

Scientific Research Applications

1,2-Epoxy-3-methylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

2-Isopropyloxirane is highly flammable and irritating to eyes, respiratory system, and skin . It should be kept away from sources of ignition and vapors should not be inhaled . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Epoxy-3-methylbutane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, 2-isopropyl-1-butene can be treated with a peracid, such as meta-chloroperoxybenzoic acid, to yield 2-isopropyloxirane. The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent .

Industrial Production Methods: In industrial settings, this compound is often produced via the chlorohydrin process. This involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, which is then treated with a base to produce the epoxide. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,2-Epoxy-3-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2-Epoxy-3-methylbutane primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, including ring-opening reactions, which are fundamental to its applications in synthesis and research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substituent, which imparts distinct reactivity and properties compared to other epoxides. Its structure allows for selective reactions, making it valuable in targeted synthesis applications .

Properties

IUPAC Name

2-propan-2-yloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYZXWIIUPKFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892512
Record name 1,2-Epoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-14-8
Record name 2-(1-Methylethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Epoxy-3-methylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Epoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-epoxy-3-methylbutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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